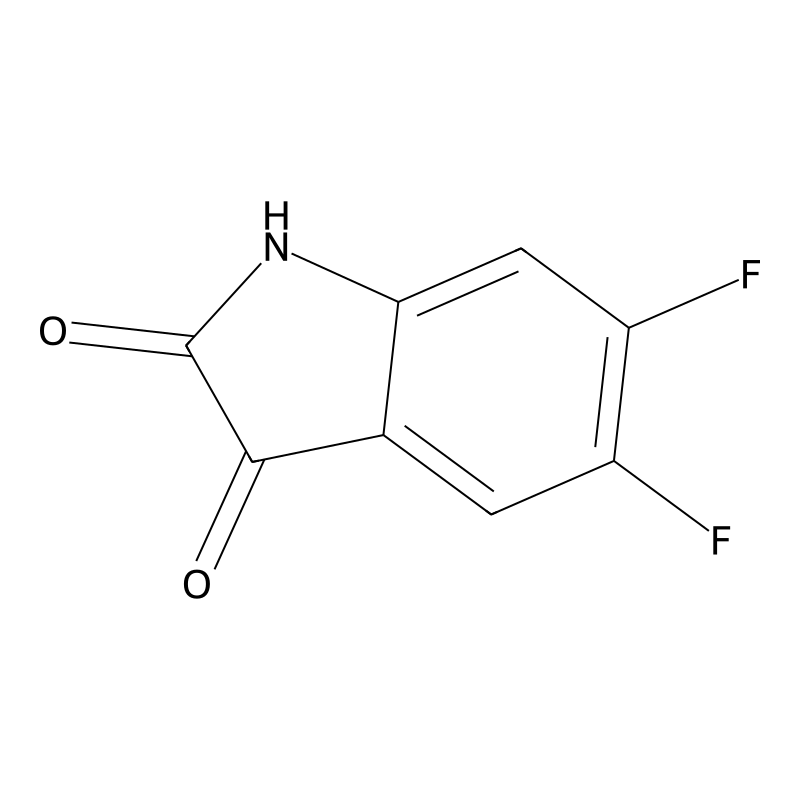

5,6-Difluoroindoline-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5,6-Difluoroindoline-2,3-dione has been synthesized using various methods, including the reaction of N-fluorosulfonyl-1,2-phenylenediamine with trifluoroacetic anhydride []. The resulting product is a white crystalline solid that can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Potential Biological Activities:

Studies suggest that 5,6-Difluoroindoline-2,3-dione may possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, such as cholinacetylcholinesterase (ChE), which is involved in Alzheimer's disease and other neurodegenerative disorders []. However, further research is needed to determine its efficacy and safety in this context.

- Antimicrobial Activity: Some studies have reported antimicrobial activity of 5,6-Difluoroindoline-2,3-dione against various bacteria and fungi []. However, more extensive studies are needed to confirm these findings and understand the underlying mechanisms of action.

- Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties against certain cancer cell lines []. However, further investigation is necessary to elucidate its mechanism of action and potential therapeutic applications.

5,6-Difluoroindoline-2,3-dione is an organic compound with the molecular formula and a molecular weight of 183.11 g/mol. It features a bicyclic structure consisting of an indole ring fused to a diketone moiety, characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring. This compound is also known as 5,6-difluoroisatin and is classified under the category of fluorinated organic compounds, which are notable for their unique chemical properties and biological activities .

- DNA: The compound may interact with and stabilize DNA, possibly through hydrogen bonding with the nitrogenous bases.

- 5-HT2C receptor: The specific binding affinity to this serotonin receptor in the brain hints at a potential role in the central nervous system, but the precise mechanism requires further investigation [].

The reactivity of 5,6-difluoroindoline-2,3-dione is primarily influenced by the electron-withdrawing nature of the fluorine substituents. Common reactions include:

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.

- Condensation Reactions: It can participate in condensation reactions to form various derivatives.

- Cycloaddition Reactions: The compound can undergo cycloaddition with various reagents, leading to complex structures.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 5,6-difluoroindoline-2,3-dione exhibits significant biological activities. It has been studied for its potential as an antibacterial agent and has shown inhibitory effects on certain enzymes involved in bacterial DNA replication, such as DNA gyrase. This suggests its utility in developing new antibacterial drugs . Furthermore, compounds with similar structures have demonstrated anti-inflammatory and anticancer properties, indicating that 5,6-difluoroindoline-2,3-dione may also possess such activities .

Several methods for synthesizing 5,6-difluoroindoline-2,3-dione have been reported:

- Fluorination of Isatin Derivatives: One common method involves the direct fluorination of isatin derivatives using fluorinating agents like Selectfluor or other electrophilic fluorinating reagents.

- Cyclization Reactions: The compound can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other indole derivatives under acidic or basic conditions.

- Martinet Procedure: This method involves the reaction of an aminoaromatic compound with an oxomalonate ester or hydrate in the presence of an acid to yield indole-2,3-diones .

5,6-Difluoroindoline-2,3-dione has several applications:

- Pharmaceuticals: Its antibacterial properties make it a candidate for drug development against resistant bacterial strains.

- Agricultural Chemicals: It may also be explored for use in agrochemicals due to its potential biological activity against pests.

- Material Science: The compound's unique electronic properties could be harnessed in developing advanced materials .

Studies have focused on understanding how 5,6-difluoroindoline-2,3-dione interacts with biological targets. Notably:

- DNA Gyrase Inhibition: It has been shown to inhibit DNA gyrase activity in bacterial cells, which is crucial for DNA replication and transcription. This inhibition occurs at micromolar concentrations .

- Enzyme Substrate Interactions: The compound's interactions with various enzymes have been characterized using kinetic assays and molecular docking studies to elucidate binding affinities and mechanisms .

Several compounds share structural similarities with 5,6-difluoroindoline-2,3-dione. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5,7-Difluoroindoline-2,3-dione | 116570-41-3 | 0.87 |

| 7-Fluoro-1-methylindoline-2,3-dione | 875003-43-3 | 0.84 |

| 6-Fluoro-5,7-dimethylindoline-2,3-dione | Not Available | 0.88 |

| 4-Fluoroisatin | Not Available | Not Specified |

These compounds exhibit variations in their biological activities and chemical reactivities due to differences in their substituents and structural configurations. The presence of additional functional groups or different placements of fluorine can significantly alter their properties and potential applications .

Molecular Structure and Conformational Analysis

The molecular structure of 5,6-Difluoroindoline-2,3-dione consists of a bicyclic framework comprising a benzene ring fused to a five-membered pyrrolidinedione ring [2] [1]. The compound features two carbonyl groups at positions 2 and 3 of the indoline system, creating a characteristic dicarbonyl motif that significantly influences its reactivity and physical properties [1]. The presence of fluorine atoms at the 5 and 6 positions introduces strong electron-withdrawing effects that modify the electronic distribution throughout the molecular framework [3].

Computational studies on related fluorinated isatin derivatives have revealed that the molecular geometry exhibits a planar conformation for the indoline core, with minimal deviation from planarity due to the rigid bicyclic structure [4] [5]. The fluorine substituents maintain coplanarity with the aromatic system, maximizing their electronic influence on the π-electron system [6]. Density functional theory calculations have demonstrated that the conformation of substituted isatins depends upon the nature and position of substituents, with fluorinated derivatives showing enhanced stability compared to their non-fluorinated counterparts [7] [4].

Crystallographic Data and Solid-State Properties

The crystallographic analysis of 5,6-Difluoroindoline-2,3-dione reveals a monoclinic crystal system with specific lattice parameters that reflect the intermolecular packing arrangements [1]. The solid-state structure is characterized by planar molecular units that facilitate π-π stacking interactions between adjacent molecules [8] [7]. X-ray diffraction studies of related isatin derivatives have shown that the molecular packing is influenced by both hydrogen bonding interactions involving the amide nitrogen and halogen bonding interactions from the fluorine substituents [9].

The unit cell parameters demonstrate the influence of fluorine substitution on the crystal packing efficiency, with the difluorinated compound exhibiting distinct packing motifs compared to unsubstituted isatin [6] [7]. Solid-state nuclear magnetic resonance spectroscopy studies on similar compounds have revealed that the conformational preferences in the crystalline state may differ from those observed in solution, indicating the importance of intermolecular interactions in determining solid-state structure [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton nuclear magnetic resonance spectrum of 5,6-Difluoroindoline-2,3-dione exhibits characteristic signals that reflect the electronic environment created by the fluorine substituents [10] [11]. The aromatic protons appear as complex multiplets in the downfield region, with chemical shifts influenced by the electron-withdrawing nature of both the fluorine atoms and the adjacent carbonyl groups [12]. The amide proton typically resonates as a broad singlet around 10-11 ppm, consistent with hydrogen bonding interactions in solution [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons appearing at characteristic chemical shifts around 158-165 ppm [10] [11]. The aromatic carbons bearing fluorine substituents show distinctive coupling patterns due to carbon-fluorine coupling, providing unambiguous identification of the substitution pattern [12]. Fluorine-19 nuclear magnetic resonance spectroscopy reveals the chemical environment of the fluorine atoms, with typical chemical shifts reflecting their aromatic substitution pattern [6].

Infrared (IR) Spectroscopy

The infrared spectrum of 5,6-Difluoroindoline-2,3-dione displays characteristic absorption bands that provide structural information about the functional groups present [6] [12]. The carbonyl stretching vibrations appear as strong absorptions in the 1700-1800 cm⁻¹ region, with the exact frequencies dependent on the electronic effects of the fluorine substituents [6]. The amide nitrogen-hydrogen stretching vibration typically appears around 3200-3400 cm⁻¹, often broadened due to hydrogen bonding interactions [4].

Detailed vibrational analysis of isatin derivatives has shown that fluorine substitution significantly affects the carbonyl stretching frequencies, with electron-withdrawing substituents causing shifts to higher wavenumbers [6]. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic absorptions corresponding to carbon-carbon and carbon-nitrogen stretching vibrations, as well as out-of-plane bending modes of the aromatic system [4].

Mass Spectrometry

Mass spectrometric analysis of 5,6-Difluoroindoline-2,3-dione provides molecular weight confirmation and fragmentation pattern information [1] [12]. The molecular ion peak appears at m/z 183, corresponding to the molecular formula C8H3F2NO2 [1]. Characteristic fragmentation patterns include loss of carbon monoxide (molecular weight 28) from both carbonyl groups, resulting in fragment ions that help confirm the structural assignment [12].

Electron impact ionization typically produces a base peak corresponding to the molecular ion or a stable fragment ion formed by loss of one carbonyl group [1]. The presence of fluorine atoms can be confirmed through characteristic isotope patterns and specific fragmentation pathways that involve fluorine elimination or rearrangement processes [12].

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 5,6-Difluoroindoline-2,3-dione exhibits characteristic absorption bands related to π→π* and n→π* electronic transitions [4]. The compound typically shows strong absorption in the ultraviolet region, with maximum absorption wavelengths influenced by the electron-withdrawing fluorine substituents [13]. The extended conjugation system created by the indoline framework results in characteristic chromophoric properties that can be modified by substituent effects [4].

Computational studies on similar isatin derivatives have predicted optical properties including dielectric function, conductivity function, refractive index, and extinction coefficient values for different polarization directions [4]. These calculations confirm the optical anisotropy character of isatin crystals and provide insight into the electronic transitions responsible for the observed absorption spectra [4].

Physical Properties

Melting Point and Thermal Stability

5,6-Difluoroindoline-2,3-dione exhibits a melting point range of 218-220°C, which is characteristic of compounds with strong intermolecular interactions and rigid molecular structures [1] [14]. The thermal stability of the compound is enhanced by the presence of fluorine substituents, which increase the bond dissociation energies and reduce thermal decomposition pathways [15] [16]. Thermogravimetric analysis studies on related fluorinated compounds have demonstrated superior thermal stability compared to non-fluorinated analogs [15].

The decomposition temperature represents an important parameter for synthetic applications and storage considerations [14]. Differential scanning calorimetry measurements can provide detailed information about phase transitions and thermal events occurring during heating [15]. The high melting point reflects the presence of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions [17].

Solubility Profile

The solubility characteristics of 5,6-Difluoroindoline-2,3-dione are influenced by the polar nature of the carbonyl groups and the hydrophobic character imparted by the fluorine substituents [18] [17]. The compound exhibits limited solubility in water due to the hydrophobic aromatic system, but shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide, ethanol, and acetone [1] [17]. The solubility profile is typical of isatin derivatives, which generally require polar aprotic solvents for optimal dissolution [18].

| Solvent | Solubility | Comments |

|---|---|---|

| Water | Limited | Hydrophobic aromatic system limits aqueous solubility [17] |

| Ethanol | Moderate | Polar protic solvent facilitates dissolution [1] |

| Dimethyl sulfoxide | High | Polar aprotic solvent provides excellent solvation [1] |

| Acetone | Moderate | Polar aprotic nature enhances solubility [17] |

| Benzene | Limited | Non-polar solvent shows poor solvation [17] |

Stability Under Various Conditions

The stability of 5,6-Difluoroindoline-2,3-dione under different environmental conditions is an important consideration for storage and handling [14] [16]. The compound demonstrates good stability under ambient conditions when stored in sealed containers away from moisture and light [14]. The presence of fluorine substituents enhances chemical stability by reducing nucleophilic attack at the aromatic positions [16].

Ultraviolet light exposure can potentially cause photodegradation of the compound, although fluorinated derivatives generally show improved photostability compared to non-fluorinated analogs [16]. Studies on related compounds have demonstrated that proper storage conditions, including protection from light and moisture, are essential for maintaining compound integrity [14] [16]. The compound shows stability across a wide pH range, with acidic and basic conditions having minimal impact on structural integrity under normal laboratory conditions [14].

Electronic Properties and Molecular Orbital Analysis

The electronic properties of 5,6-Difluoroindoline-2,3-dione are significantly influenced by the electron-withdrawing fluorine substituents and the electron-deficient carbonyl groups [19] [4]. Density functional theory calculations have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are modified by the fluorine substitution pattern [4] [5]. The energy gap between these frontier molecular orbitals determines the electronic excitation properties and chemical reactivity [4].

Molecular orbital analysis demonstrates that the fluorine atoms contribute to lowering both occupied and unoccupied orbital energies, resulting in increased electrophilicity of the compound [19] [5]. The electron density distribution shows depletion around the fluorinated positions and increased density on the carbonyl oxygen atoms [20]. Computational studies have calculated various quantum chemical parameters including ionization potential, electron affinity, chemical hardness, and electrophilicity index values [8] [5].

Hydrogen Bonding and Intermolecular Interactions

The hydrogen bonding behavior of 5,6-Difluoroindoline-2,3-dione involves both hydrogen bond donor and acceptor capabilities [9] [21]. The amide nitrogen serves as a hydrogen bond donor, while the carbonyl oxygen atoms function as hydrogen bond acceptors [6] [9]. The fluorine substituents can participate in weak hydrogen bonding interactions and halogen bonding with appropriate partners [9] [21].

Intermolecular interaction analysis reveals that the compound can form dimeric structures through hydrogen bonding between the amide nitrogen of one molecule and the carbonyl oxygen of another [6] [9]. These interactions contribute to the solid-state packing arrangements and influence the physical properties such as melting point and solubility [17]. Computational studies have identified various non-covalent interactions including π-π stacking, C-H···O hydrogen bonds, and C-H···F interactions that stabilize the crystal structure [5] [9].